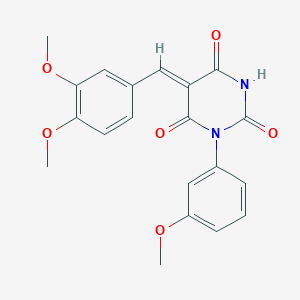![molecular formula C17H13BrF3N3O2 B5916483 N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916483.png)
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide, also known as BTE-1, is a compound that has shown promising results in scientific research applications. BTE-1 is a small molecule that has been synthesized for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in cancer cell proliferation and survival. N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been reported to inhibit the activity of certain enzymes, such as AKT and ERK, which are involved in these pathways. In addition, N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been shown to induce apoptosis in cancer cells by activating certain proteins, such as caspases.
Biochemical and Physiological Effects:
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. In addition, N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide in lab experiments is that it has been shown to have potential therapeutic applications in the treatment of cancer. In addition, N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been characterized by various spectroscopic techniques, which makes it easy to identify and analyze. However, one limitation of using N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide. One direction is to further investigate its mechanism of action and to identify the specific signaling pathways that are involved in its anti-cancer effects. Another direction is to study the pharmacokinetics and pharmacodynamics of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide in vivo, in order to determine its potential as a therapeutic agent. Additionally, it would be interesting to investigate the potential of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide involves the reaction between 2-bromobenzoyl chloride and ethyl hydrazinecarboxylate, followed by the reaction with 3-nitrobenzoyl chloride. The resulting compound is then treated with trifluoroacetic acid to yield N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide. The synthesis of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been reported in the literature, and the compound has been characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been shown to have potential therapeutic applications in the treatment of cancer. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide has been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
2-bromo-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N3O2/c1-10(23-24-15(25)13-7-2-3-8-14(13)18)11-5-4-6-12(9-11)22-16(26)17(19,20)21/h2-9H,1H3,(H,22,26)(H,24,25)/b23-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBJZUOWAVQUHV-RMORIDSASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1Br)/C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1Z)-1-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916410.png)
![4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916427.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916431.png)
![N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916433.png)
![2,2,2-trifluoro-N-{4-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5916451.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916467.png)
![3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916474.png)
![2,2,2-trifluoro-N-(4-{N-[hydroxy(diphenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5916475.png)
![2-bromo-N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916479.png)
![methyl 2-(1-{4-[(2,4-dichlorobenzoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5916494.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)

![1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B5916500.png)